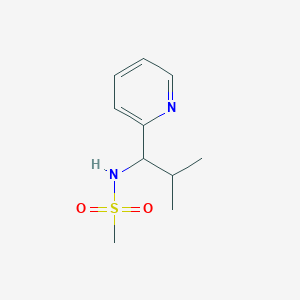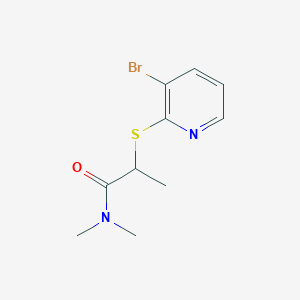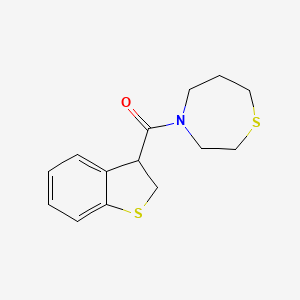
N-(2-methyl-1-pyridin-2-ylpropyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-1-pyridin-2-ylpropyl)methanesulfonamide (referred to as MPPMS) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mécanisme D'action
The exact mechanism of action of MPPMS is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. MPPMS has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. MPPMS has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are involved in the regulation of cyclic nucleotide signaling pathways.
Biochemical and Physiological Effects:
MPPMS has been shown to have a variety of biochemical and physiological effects. In cancer cells, MPPMS has been shown to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins. In neurons, MPPMS has been shown to have neuroprotective effects through the upregulation of neurotrophic factors and the inhibition of oxidative stress. In cardiovascular cells, MPPMS has been shown to have vasodilatory effects through the activation of potassium channels and the inhibition of calcium channels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPPMS in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in a variety of research fields. However, one limitation is its relatively high cost, which may limit its accessibility for some researchers.
Orientations Futures
There are several future directions for research on MPPMS. One direction is to further investigate its potential applications in cancer treatment, particularly in combination with other cancer drugs. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of MPPMS and its potential side effects.
Méthodes De Synthèse
MPPMS can be synthesized through a multistep process, starting with the reaction of 2-methylpyridine with propylene oxide to form 2-methyl-1-(prop-2-enoxy)pyridinium. This intermediate is then reacted with sodium methanesulfonate to form MPPMS. The purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
MPPMS has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurological research, and cardiovascular research. In cancer research, MPPMS has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neurological research, MPPMS has been shown to have neuroprotective effects and improve cognitive function, making it a potential candidate for the treatment of neurodegenerative diseases. In cardiovascular research, MPPMS has been shown to have vasodilatory effects and improve blood flow, making it a potential candidate for the treatment of cardiovascular diseases.
Propriétés
IUPAC Name |
N-(2-methyl-1-pyridin-2-ylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-8(2)10(12-15(3,13)14)9-6-4-5-7-11-9/h4-8,10,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQORLHWSAZRDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=N1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1-pyridin-2-ylpropyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593988.png)
![2,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593992.png)
![5-Fluoro-2-[(4-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7593994.png)
![1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7594003.png)
![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)

